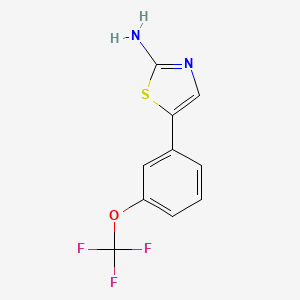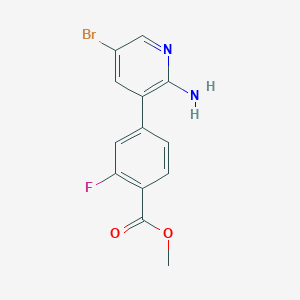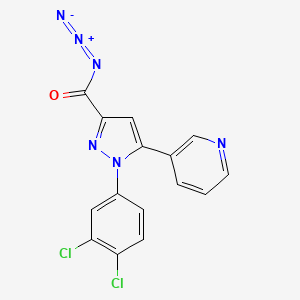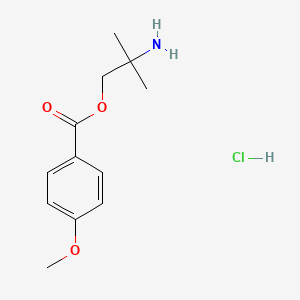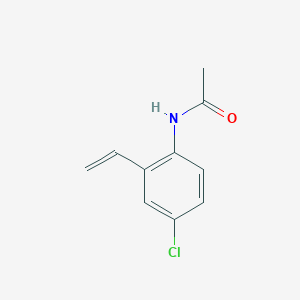![molecular formula C11H10O4 B8474199 (E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid](/img/structure/B8474199.png)
(E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid is an organic compound featuring a conjugated system with a benzodioxin moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid typically involves the following steps:
Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Aldol Condensation: The benzodioxin intermediate is then subjected to an aldol condensation with an appropriate aldehyde to form the acrylic acid derivative.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acrylic acid moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid group to its corresponding alcohol or alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Epoxides or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
(E)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials.
作用機序
The mechanism by which (E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are involved in metabolic pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
類似化合物との比較
(E)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid: Similar structure but with a different substitution pattern on the benzodioxin ring.
(E)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-4-yl)acrylic acid: Another isomer with a different position of the acrylic acid group.
Uniqueness: (E)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C11H10O4 |
|---|---|
分子量 |
206.19 g/mol |
IUPAC名 |
3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10O4/c12-10(13)5-4-8-2-1-3-9-11(8)15-7-6-14-9/h1-5H,6-7H2,(H,12,13) |
InChIキー |
FMTGNGBHGBNWFS-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C=CC=C2O1)C=CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3,5-Difluoro-4-pyridyl)cyclopropyl]methanamine](/img/structure/B8474127.png)
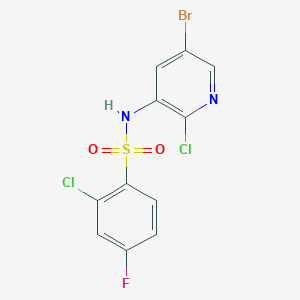
![Methyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate](/img/structure/B8474142.png)


